3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one
CAS No.:
Cat. No.: VC17669263
Molecular Formula: C13H16OS
Molecular Weight: 220.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16OS |
|---|---|
| Molecular Weight | 220.33 g/mol |
| IUPAC Name | 3-(3-methylphenyl)sulfanylcyclohexan-1-one |
| Standard InChI | InChI=1S/C13H16OS/c1-10-4-2-6-12(8-10)15-13-7-3-5-11(14)9-13/h2,4,6,8,13H,3,5,7,9H2,1H3 |
| Standard InChI Key | HKAQWYJUESIXSS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)SC2CCCC(=O)C2 |
Introduction
3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one is a chemical compound with the molecular formula C13H16OS and a molecular weight of 220.33 g/mol . It belongs to the class of sulfanyl compounds, which are known for their diverse applications in organic synthesis and pharmaceutical research. This compound is particularly noted for its structural features, which include a cyclohexanone ring and a sulfanyl group attached to a 3-methylphenyl moiety.
Synthesis and Applications
While specific synthesis methods for 3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one are not widely documented in the available literature, compounds of similar structure are often synthesized through reactions involving sulfanyl precursors and cyclohexanone derivatives. These compounds can be used as intermediates in the synthesis of more complex molecules, potentially with applications in pharmaceuticals or materials science.
Data Tables
Given the limited availability of specific data on 3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one, the following table summarizes its basic chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H16OS |
| Molecular Weight | 220.33 g/mol |
| Purity | ≥ 95% |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume